molecular formula C8H17BrO B13165682 4-(Bromomethyl)-2-methoxyhexane

4-(Bromomethyl)-2-methoxyhexane

Cat. No.: B13165682
M. Wt: 209.12 g/mol
InChI Key: HTZLYVUYELYUGT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to the fourth carbon of a hexane chain, with a methoxy group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-methoxyhexane can be achieved through several methods. One common approach involves the bromination of 2-methoxyhexane. This process typically requires the use of bromine (Br₂) in the presence of a radical initiator or under UV light to facilitate the substitution reaction. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of hydrobromic acid (HBr) in combination with a suitable catalyst can also be employed to achieve high efficiency and selectivity in the bromination process .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methoxyhexane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 2-methoxyhex-1-ene.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reduction reactions can also be performed to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), ammonia (NH₃)

    Elimination: Potassium tert-butoxide (KOtBu), sodium ethoxide (NaOEt)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Major Products Formed

    Nucleophilic Substitution: 4-(Hydroxymethyl)-2-methoxyhexane, 4-(Cyanomethyl)-2-methoxyhexane

    Elimination: 2-Methoxyhex-1-ene

    Oxidation: 4-(Formylmethyl)-2-methoxyhexane, 4-(Carboxymethyl)-2-methoxyhexane

    Reduction: 4-(Hydroxymethyl)-2-methoxyhexane

Scientific Research Applications

4-(Bromomethyl)-2-methoxyhexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for constructing carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)

    Material Science: It can be used in the preparation of polymers and advanced materials with specific properties. The methoxy group provides a site for further functionalization, enabling the design of materials with tailored characteristics.

    Chemical Biology: The compound can be employed in the modification of biomolecules for studying biological processes. .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-methoxyhexane is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological modifications. The methoxy group can also participate in reactions, either as a leaving group or through oxidation and reduction processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-2-methoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits similar reactivity but with different reaction rates and selectivity.

    4-(Hydroxymethyl)-2-methoxyhexane: Contains a hydroxyl group instead of a bromomethyl group. It is less reactive towards nucleophiles but can undergo oxidation and reduction reactions.

    4-(Methoxymethyl)-2-methoxyhexane: Features a methoxymethyl group, which is less reactive than the bromomethyl group but can still participate in substitution reactions.

Uniqueness

4-(Bromomethyl)-2-methoxyhexane is unique due to the presence of both a bromomethyl and a methoxy group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The bromomethyl group offers high reactivity towards nucleophiles, while the methoxy group provides a site for further functionalization .

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

4-(bromomethyl)-2-methoxyhexane

InChI

InChI=1S/C8H17BrO/c1-4-8(6-9)5-7(2)10-3/h7-8H,4-6H2,1-3H3

InChI Key

HTZLYVUYELYUGT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)OC)CBr

Origin of Product

United States

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